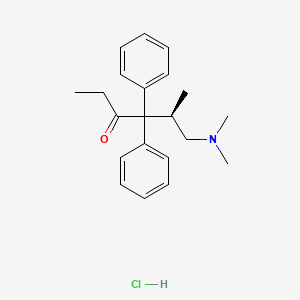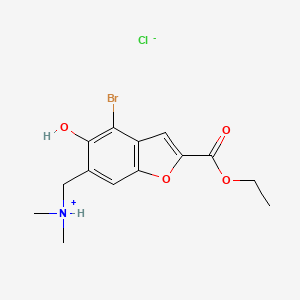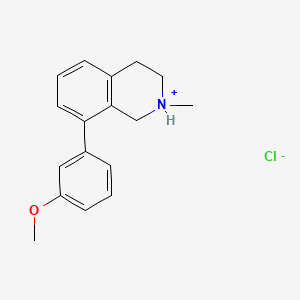
d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride, also known as isomethadone hydrochloride, is a synthetic opioid analgesic. It is structurally related to methadone and is used for its analgesic properties. The compound has a molecular formula of C21H27NO.HCl and a molecular weight of 345.91 g/mol .
Métodos De Preparación
The synthesis of d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride involves several steps. One common method involves the reaction of 4,4-diphenyl-3-buten-2-one with dimethylamine, followed by reduction and subsequent reaction with hydrochloric acid to form the hydrochloride salt . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with opioid receptors.
Medicine: It is used in pharmacological research to study its analgesic properties and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at the µ-opioid receptor, mimicking the effects of endogenous opioids like endorphins and enkephalins. This interaction leads to the inhibition of neurotransmitter release, resulting in analgesia and other opioid effects .
Comparación Con Compuestos Similares
d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride is similar to other synthetic opioids like methadone and dextromethadone. it has unique properties that distinguish it from these compounds:
Methadone: While both compounds are used for their analgesic properties, this compound has a different pharmacokinetic profile and may have different side effects.
Dextromethadone: This isomer of methadone has different pharmacological effects and is used for different therapeutic purposes.
Other similar compounds include levomethadone and isomethadone, which have varying degrees of analgesic activity and different pharmacological profiles .
Propiedades
Número CAS |
63814-06-2 |
|---|---|
Fórmula molecular |
C21H28ClNO |
Peso molecular |
345.9 g/mol |
Nombre IUPAC |
(5R)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H/t17-;/m0./s1 |
Clave InChI |
ZLZWUOKDFLNZFV-LMOVPXPDSA-N |
SMILES isomérico |
CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.Cl |
SMILES canónico |
CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxyphenyl)azo]-, dipotassium salt](/img/structure/B13776247.png)
![Dibutylbis[(1-oxodocosyl)oxy]stannane](/img/structure/B13776255.png)
![3-Oxazolidineethanesulfonic acid, 5-[1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B13776260.png)



